molecular formula C15H14NNaO2 B108430 Sodium mephenamate CAS No. 1804-47-3

Sodium mephenamate

Cat. No. B108430
CAS RN: 1804-47-3
M. Wt: 263.27 g/mol
InChI Key: IMCFRCUCBHZBTN-UHFFFAOYSA-M
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Description

Sodium Mephenamate is a specialty chemical with the formula C15H14NNaO2 . It is also known by other synonyms such as Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, monosodium salt, and Mefenamic Acid Sodium .


Synthesis Analysis

The synthesis of Sodium Mephenamate involves the reaction of Mefenamic Acid with Sodium Hydroxide in an aqueous phase . Solid-state M-mef compounds, where M stands for bivalent Mn, Fe, Co, Ni, Cu, or Zn and mef is mefenamate, have been synthesized and characterized by thermoanalytical and spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Sodium Mephenamate has been analyzed using techniques such as X-ray diffractometry, optical and infrared spectroscopy, and elemental analysis . The crystal structures of the compounds were determined by the single crystal X-ray diffraction technique .


Chemical Reactions Analysis

Sodium Mephenamate undergoes various chemical reactions. For instance, it has been found that the cobalt, nickel, and zinc compounds were hydrated while the manganese, iron, and copper compounds were anhydrous . The thermal stability of the anhydrous compounds depended on the nature of the metal ion .


Physical And Chemical Properties Analysis

Sodium Mephenamate has been characterized by thermoanalytical techniques . The TG–DTA and DSC curves show that the cobalt, nickel, and zinc compounds were hydrated while the manganese, iron, and copper compounds were anhydrous .

Scientific Research Applications

Nanotechnology in Drug Delivery

Sodium mephenamate, as an anti-inflammatory drug, has been integrated into advanced drug delivery systems. The research focused on developing Magnetic Hollow Iron Oxide Nanocapsules for the sustained release of Sodium Meclofenamate. These nanocapsules, sized 220-230 nm, demonstrated the ability to load and steadily release the drug in aqueous solutions, presenting a novel approach to maintain therapeutic doses over extended periods (Vargas-González et al., 2016).

Drug-Buffer Interactions

The study of Sodium 2-(N-morpholino)ethanesulfonate monohydrate, a common buffer salt (NaMES) used extensively in biological and biochemical research, highlights the importance of understanding drug-buffer interactions. This study, through X-ray diffraction analysis, offered insights into the properties of NaMES, facilitating its effective use in various scientific applications (Deschamps et al., 2002).

Comparative Binding Analysis

A comparative analysis of mycophenolic sodium and meprednisone with human serum albumin was conducted, highlighting the distribution and potential side effects when these drugs are administered concurrently. The study used nuclear magnetic resonance and docking simulation to analyze the binding affinity, providing valuable insights into the drug interactions and their implications in clinical settings (Xiaoli Ma et al., 2016).

Future Directions

Research has been conducted to improve the solubility and dissolution of Sodium Mephenamate. For instance, a study has reported the formation of new salt cocrystals of Sodium Mephenamate and Nicotinamide, which improved the solubility and intrinsic dissolution of Sodium Mephenamate . This shows potential for dosage form development .

properties

IUPAC Name

sodium;2-(2,3-dimethylanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCFRCUCBHZBTN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170960
Record name Sodium mephenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium mephenamate

CAS RN

1804-47-3
Record name Sodium mephenamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium mephenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Martin, EP Reade - Clinical Infectious Diseases, 2010 - academic.oup.com
We report a case of encephalopathy progressing to brain death in a pediatric patient with confirmed infection with novel influenza H1N1. Although neurologic dysfunction associated …
Number of citations: 80 academic.oup.com
I Nugrahani, F Fisandra, A Horikawa… - Journal of Pharmaceutical …, 2021 - Elsevier
A cocrystal of mefenamic acid (MA) - nicotinamide (NA) has been reported to increase the solubility of MA, but it still does not exceed the solubility of sodium mefenamate (SM). …
Number of citations: 6 www.sciencedirect.com
YI Kuznetsov, AD Mercer, JGN Thomas… - Organic Inhibitors of …, 1996 - Springer
… The value of ac:ff is greatest for sodium mephenamate (N-2,3-xylylanthranilate) (MEP) which supports our proposed mechanism for the action of substituted phenylanthranilates. With C …
Number of citations: 2 link.springer.com
JH Weitkamp, MD Spring, T Brogan… - The Pediatric …, 2004 - journals.lww.com
During the past several years, influenza-associated acute necrotizing encephalopathy has been well-recognized in Asia but has not yet been reported in the United States. We describe …
Number of citations: 83 journals.lww.com

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